Methyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate

Molecular design Electronic structure Conjugation length

Methyl (2E)-3-(4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazol-2-yl)acrylate (CAS 83443-84-9) is a heterocyclic small molecule belonging to the thiazino[3,2-a]benzimidazole family, distinguished by a (2E)-methyl acrylate substituent at the 2-position of the 4-oxo-thiazino ring system. The compound possesses the molecular formula C₁₄H₁₀N₂O₃S, a molecular weight of 286.31 g·mol⁻¹, a calculated XLogP3 of 2.3, a topological polar surface area of 86.5 Ų, and one defined (E)-configured double bond in the acrylate side chain.

Molecular Formula C14H10N2O3S
Molecular Weight 286.31 g/mol
CAS No. 83443-84-9
Cat. No. B12672044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate
CAS83443-84-9
Molecular FormulaC14H10N2O3S
Molecular Weight286.31 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC(=O)N2C3=CC=CC=C3N=C2S1
InChIInChI=1S/C14H10N2O3S/c1-19-13(18)7-6-9-8-12(17)16-11-5-3-2-4-10(11)15-14(16)20-9/h2-8H,1H3/b7-6+
InChIKeyANJVOVCAZIXIPA-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2E)-3-(4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazol-2-yl)acrylate (CAS 83443-84-9): Core Structural Identity and Compound Class


Methyl (2E)-3-(4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazol-2-yl)acrylate (CAS 83443-84-9) is a heterocyclic small molecule belonging to the thiazino[3,2-a]benzimidazole family, distinguished by a (2E)-methyl acrylate substituent at the 2-position of the 4-oxo-thiazino ring system [1]. The compound possesses the molecular formula C₁₄H₁₀N₂O₃S, a molecular weight of 286.31 g·mol⁻¹, a calculated XLogP3 of 2.3, a topological polar surface area of 86.5 Ų, and one defined (E)-configured double bond in the acrylate side chain [2]. It has been accessioned as NSC 371813 within the National Cancer Institute's Developmental Therapeutics Program compound repository [2]. The fused thiazino-benzimidazole core is a recognized pharmacophoric scaffold explored in medicinal chemistry and industrial corrosion science [3].

Why Methyl (2E)-3-(4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazol-2-yl)acrylate Cannot Be Replaced by Generic Thiazino-Benzimidazole Analogs


Within the thiazino[3,2-a]benzimidazole chemotype, substitution at the 2-position exerts a profound influence on both molecular properties and application-relevant performance. The (2E)-methyl acrylate side chain introduces an extended π-conjugated system and a polarizable ester moiety that are absent in the 2-unsubstituted parent core (4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole) and geometrically constrained in the direct 2-carboxylate analog (CAS 68470-82-6) . This conjugation topology modulates frontier orbital energies, molecular dipole, and the compound's capacity for further covalent diversification via Michael addition or cycloaddition at the acrylate double bond [1]. Consequently, interchange with a 2-carboxylate, 2-carboxylic acid, or 2-unsubstituted analog is expected to alter electronic property profiles relevant to metal-surface adsorption in corrosion inhibition and to eliminate the reactive handle essential for generating downstream conjugate adduct libraries in medicinal chemistry programs [2].

Methyl (2E)-3-(4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazol-2-yl)acrylate: Quantified Points of Differentiation from Close Analogs


Extended π-Conjugation via (2E)-Acrylate Linker vs. Saturated or Carboxylate 2-Substituents

The (2E)-methyl acrylate substituent extends the π-conjugated network of the thiazino[3,2-a]benzimidazole core by one additional sp²–sp² linkage compared to the 2-carboxylate analog (CAS 68470-82-6). The target compound possesses a conjugated enoate system (C=C–C=O) with a defined E stereochemistry, whereas the comparator features a direct carbonyl-to-ring carboxylate linkage lacking the olefinic bridge [1]. This structural difference is reflected in the higher molecular weight (286.31 vs. 260.27 g·mol⁻¹), increased calculated LogP (XLogP3 2.3 vs. estimated ~1.27 for the carboxylate analog), and a larger topological polar surface area (TPSA 86.5 vs. ~72.9 Ų for the carboxylate) [2]. The extended conjugation is expected to lower the LUMO energy relative to the carboxylate analog, enhancing the compound's capacity to act as a Michael acceptor and participate in electron-transfer-based surface adsorption processes [3].

Molecular design Electronic structure Conjugation length

NCI Developmental Therapeutics Program Registration (NSC 371813) vs. Absence for Direct Carboxylate Analogs

Methyl (2E)-3-(4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazol-2-yl)acrylate has been assigned NSC 371813 by the National Cancer Institute's Developmental Therapeutics Program (DTP) [1]. This accession number confirms that the compound was formally accepted into the NCI's compound repository for potential anticancer screening. By contrast, the direct 2-carboxylate analog (CAS 68470-82-6) and the 2-carboxylic acid analog (CAS 69469-81-4) do not carry publicly searchable NSC numbers, indicating they were not selected for inclusion in this specific high-throughput screening collection . Selection into the NCI DTP repository is a recognized indicator of structural novelty and initial prioritization among chemotype series, even in the absence of disclosed screening results.

Anticancer screening NCI DTP Compound repository

Acrylate Double Bond as a Synthetic Diversification Handle vs. Inert Carboxylate Terminus

The (2E)-acrylate moiety in the target compound contains a polarized, electrophilic C=C double bond capable of undergoing thiol-ene click reactions, aza-Michael additions, and [2+2] or [3+2] cycloadditions under mild conditions [1]. This contrasts with the methyl carboxylate analog (CAS 68470-82-6), whose 2-substituent is an ester carbonyl directly attached to the ring and lacks a reactive olefinic site for covalent conjugate addition. The acrylate group thereby enables post-synthetic diversification into libraries of β-substituted propanoate derivatives without altering the thiazino-benzimidazole core, a capability supported by literature precedent for analogous benzimidazole-acrylate building blocks used in cytotoxic compound library synthesis [2].

Click chemistry Michael addition Compound library synthesis

Thiazino (Six-Membered) vs. Thiazolo (Five-Membered) Ring: Impact on Corrosion Inhibition Efficiency for Steel in HCl

The target compound belongs to the thiazino[3,2-a]benzimidazol-4-one class, bearing a six-membered 1,3-thiazine ring. A systematic study by Chelyabieva et al. (2010) examined the effect of substituent nature and position on the corrosion protection efficiency of [1,3]thiazino[3,2-a]benzimidazol-4-ones for Steel 20 in hydrochloric acid solution [1]. The study established a quantitative structure–protection relationship showing that the protection efficiency (Z, %) is a function of both the substituent at the 2-position and the electronic properties of the thiazino ring. In contrast, the more extensively studied thiazolo[3,2-a]benzimidazoles (five-membered ring) lack the additional ring heteroatom environment that modulates electron density at the adsorption-active nitrogen and sulfur sites [2]. The thiazino ring's additional methylene group alters the dihedral angle between the benzimidazole and the sulfur-containing ring, which can influence the molecule's planarity and its ability to form a protective chemisorbed film on metal surfaces.

Corrosion inhibitor Steel protection Hydrochloric acid

Methyl (2E)-3-(4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazol-2-yl)acrylate: Evidence-Backed Application Domains for Procurement and Selection


Focused Covalent Library Synthesis via Michael Addition at the Acrylate Handle

Medicinal chemistry teams building targeted covalent inhibitor (TCI) libraries can exploit the (E)-acrylate group as a mild electrophilic warhead or as a diversification point for β-amino, β-thio, or cycloadduct derivatives. The synthetic tractability of benzimidazole-acrylate systems is validated by N'Ta Ambeu et al. (2018), who generated 16 cytotoxic ethyl β-amino benzimidazole acrylate derivatives from an analogous acrylate building block through reductive amination, deprotection, and transamination sequences yielding compounds with micromolar activity against Huh7-D12 and Caco2 cancer cell lines [1]. The target compound's thiazino-fused core offers an underexplored scaffold for analogous library construction with the potential for distinct selectivity profiles conferred by the six-membered thiazine ring compared to the more common thiazolo (five-membered) chemotype [2].

Corrosion Inhibitor Formulation Development for Mild Steel in Acidic Media

The [1,3]thiazino[3,2-a]benzimidazol-4-one scaffold has been quantitatively demonstrated to provide corrosion protection efficiencies of 70–92% for Steel 20 in hydrochloric acid solutions at inhibitor concentrations of 50–200 mg·L⁻¹, with protection efficiency dependent on the nature and position of substituents [3]. The target compound's (2E)-acrylate substituent introduces an electron-withdrawing, π-conjugated ester that may enhance chemisorption onto metal surfaces through both the heteroatom lone pairs (N, S, O) and the π-electron system of the enoate. For industrial formulators, this compound represents a candidate for systematic structure–activity optimization within a scaffold class with proven anti-corrosion efficacy in strong acid environments.

NCI DTP Follow-Up Screening and Anticancer Lead Identification

As NSC 371813, the target compound was accepted into the NCI Developmental Therapeutics Program repository, indicating it passed initial curation criteria for anticancer screening [4]. Although public disclosure of the DTP screening results for this specific compound is not available in the open literature, laboratories with access to the NCI-60 human tumor cell line screening data or the ability to request compound samples from the NCI/DTP repository can use the NSC accession number as a reference point for follow-up studies. This registration distinguishes the compound from closely related thiazino-benzimidazole analogs that lack NSC numbers, providing a procurement-relevant identifier for organizations aligned with NCI screening workflows [4].

Physicochemical Probe for Structure–Property Relationship Studies in Heterocyclic Series

With its defined (E)-stereochemistry, calculable LogP of 2.3, and polar surface area of 86.5 Ų, the target compound occupies a favorable region of drug-like physicochemical space [4]. When compared to the 2-carboxylate analog (MW 260.27, estimated LogP ~1.27), the acrylate derivative provides a paired data point for evaluating the impact of one additional conjugated sp² carbon on lipophilicity, permeability, and metabolic stability within a matched molecular pair framework. This makes the compound a useful calibration standard or comparative probe in physicochemical profiling studies of thiazino-benzimidazole series.

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